molecular formula C12H12N4 B2924209 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 168465-06-3

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B2924209
CAS No.: 168465-06-3
M. Wt: 212.256
InChI Key: WSSJXCYPQWLVQK-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group, a benzyl group, a methyl group, and a carbonitrile group attached to the pyrazole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems, such as heterogeneous catalysts, can enhance the efficiency of the synthesis process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: It has been explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the synthesis of dyes, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
  • 3-Amino-5-methyl-1H-pyrazole
  • 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-yl cyanide

Comparison:

Properties

IUPAC Name

5-amino-1-benzyl-3-methylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-9-11(7-13)12(14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSJXCYPQWLVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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